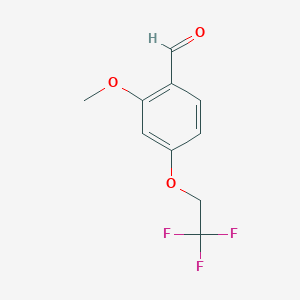

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9-4-8(3-2-7(9)5-14)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPUQNGCIQCQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula C10H9F3O3 properties

An In-depth Technical Guide to 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C10H9F3O3)

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the physicochemical and pharmacological properties of bioactive molecules.[1][2] The trifluoromethyl group (-CF3), in particular, is a privileged substituent due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, a compound with the molecular formula C10H9F3O3.

This molecule serves as a valuable building block and synthetic intermediate in medicinal chemistry. Its structure, featuring a chiral center and the influential trifluoromethylphenyl group, makes it a pertinent subject for researchers, scientists, and professionals engaged in the synthesis of novel therapeutic agents. This document will delve into its core properties, synthesis methodologies, and potential applications, offering field-proven insights grounded in established scientific principles.

Physicochemical Properties and Structural Analysis

The molecular formula C10H9F3O3 corresponds to a molecular weight of approximately 234.17 g/mol . The key structural features of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid are an aromatic phenyl ring substituted with a trifluoromethyl group at the meta-position, and a propanoic acid backbone with a hydroxyl group at the alpha-carbon.

The presence of the trifluoromethyl group is a critical determinant of the molecule's overall properties. The -CF3 group is highly electronegative and strongly electron-withdrawing, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[3] Furthermore, it significantly increases the lipophilicity of the molecule, a property often correlated with enhanced membrane permeability and improved pharmacokinetic profiles in drug candidates.[4] The strong carbon-fluorine bonds also render the trifluoromethyl group resistant to metabolic degradation, often enhancing the metabolic stability and in vivo half-life of compounds that contain it.[3]

A summary of its key quantitative data is presented below:

| Property | Value | Source |

| Molecular Formula | C10H9F3O3 | PubChem |

| Molecular Weight | 234.17 g/mol | PubChem |

| Monoisotopic Mass | 234.05038 Da | [5] |

| XlogP (predicted) | 1.9 | [5] |

| InChIKey | XFZJIHDLEUDRJM-UHFFFAOYSA-N | [5] |

| SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O | [5] |

Synthesis and Mechanistic Insights

The synthesis of trifluoromethyl-substituted phenylacetic acid derivatives is a topic of significant interest, particularly for producing intermediates for the pharmaceutical industry.[6] While specific literature for the synthesis of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is not abundant, a logical and established synthetic route can be devised based on common organic chemistry principles. A plausible approach involves the use of (trifluoromethyl)benzene as a starting material.

A general strategy for synthesizing related phenylacetic acids involves the creation of a Grignard reagent from a brominated precursor, followed by a reaction to introduce the acetic acid moiety.[6] For the target molecule, a multi-step synthesis can be proposed.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available (Trifluoromethyl)benzene.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible method for synthesizing 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Step 1: Bromination of (Trifluoromethyl)benzene

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add (Trifluoromethyl)benzene (1.0 eq).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr3, 0.05 eq) to the flask.

-

Bromine Addition: Slowly add bromine (Br2, 1.0 eq) dropwise from the dropping funnel at room temperature. The reaction is exothermic and will generate HBr gas.

-

Causality: FeBr3 acts as a Lewis acid catalyst, polarizing the Br-Br bond and activating bromine for electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, hence the bromine will predominantly add to the meta-position.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by carefully pouring the mixture into a solution of sodium bisulfite to destroy excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Bromo-3-(trifluoromethyl)benzene.

Step 2: Grignard Reagent Formation

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).

-

Initiation: Add a small amount of a solution of 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Addition: Once the reaction begins (indicated by bubbling and heat generation), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

Causality: This is the standard formation of an organometallic Grignard reagent. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, including water.

-

-

Completion: After the addition is complete, stir the mixture for an additional hour to ensure all the magnesium has reacted, yielding a solution of [3-(Trifluoromethyl)phenyl]magnesium bromide.

Step 3: Nucleophilic Addition to Pyruvic Acid

-

Setup: In a separate flask under an inert atmosphere, cool a solution of pyruvic acid (1.0 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add the prepared Grignard reagent from Step 2 to the pyruvic acid solution via cannula or a dropping funnel.

-

Causality: The Grignard reagent is a potent nucleophile that will attack the electrophilic carbonyl carbon of the ketone in pyruvic acid. The carboxylate of pyruvic acid will be deprotonated first, and a second equivalent of the Grignard reagent will perform the addition. Low temperature is used to control the reactivity and minimize side reactions.

-

-

Quench and Acidification: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl (e.g., 1M HCl) to a pH of 1-2.

-

Causality: The initial quench protonates the alkoxide intermediate. Subsequent acidification ensures that the carboxylic acid is fully protonated and no longer a salt, facilitating its extraction into an organic solvent.

-

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by recrystallization or column chromatography to yield pure 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in C10H9F3O3 are highly relevant to drug design. Phenylacetic acid derivatives are scaffolds found in various therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs).[7] The trifluoromethyl group is a bioisostere for other groups like chlorine or a methyl group, but it offers distinct advantages in modulating electronic and steric properties.[4]

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups are functional handles that can be readily modified. For example:

-

Amide Coupling: The carboxylic acid can be coupled with various amines to form a library of amide derivatives. This is a fundamental reaction in the process of lead optimization in drug discovery.[8]

-

Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modify the solubility and pharmacokinetic properties of a lead compound.

-

Hydroxyl Group Modification: The tertiary alcohol can be a site for further functionalization, although it may be sterically hindered.

The flowchart below illustrates the central role of this compound in a typical drug discovery workflow.

Caption: Role of C10H9F3O3 in a drug discovery workflow.

Impact of the Trifluoromethyl Group in Drug Design

The incorporation of a -CF3 group is a well-established strategy to enhance the drug-like properties of a molecule.[1]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer half-life and improved bioavailability.

-

Lipophilicity: The -CF3 group increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes.[4] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and off-target toxicity.[9]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrogen bonding interactions with a biological target.[4]

Conclusion

2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C10H9F3O3) represents a strategically important building block for medicinal chemistry and drug development. Its value is derived from the combination of a modifiable carboxylic acid and hydroxyl group with a trifluoromethyl-substituted phenyl ring. This latter feature imparts desirable properties such as enhanced metabolic stability and lipophilicity, which are critical considerations in the design of effective and safe therapeutic agents. The synthetic protocols and workflows discussed herein provide a framework for the preparation and utilization of this compound, underscoring its potential to contribute to the synthesis of novel chemical entities for biological screening and optimization. As the demand for more sophisticated and effective pharmaceuticals grows, the role of fluorinated intermediates like C10H9F3O3 will undoubtedly continue to expand.

References

-

PubChem. (n.d.). 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link]

-

PubMed. (2014, December 15). Novel tactics for designing water-soluble molecules in drug discovery. Retrieved from [Link]

-

Fiveable. (2025, September 15). Trifluoromethyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C10H9F3O3) [pubchemlite.lcsb.uni.lu]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. syrris.com [syrris.com]

- 9. Novel tactics for designing water-soluble molecules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Trifluoroethoxy Benzaldehyde Derivatives in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profiles, thermodynamic behavior, and purification protocols for trifluoroethoxy benzaldehyde derivatives (e.g., 4-(2,2,2-trifluoroethoxy)benzaldehyde). These fluorinated intermediates are critical in the synthesis of pharmaceutical agents due to the metabolic stability and lipophilicity imparted by the trifluoroethoxy moiety.

This document is structured to assist process chemists and researchers in optimizing solvent selection for reaction monitoring, crystallization, and formulation. It moves from fundamental chemical principles to thermodynamic modeling (Apelblat equation) and practical experimental protocols.

Chemical Context & The Fluorine Effect

The solubility of trifluoroethoxy benzaldehyde derivatives is governed by the interplay between the lipophilic fluorinated tail and the polar aldehyde headgroup. Unlike non-fluorinated analogs (e.g., 4-ethoxybenzaldehyde), the trifluoroethoxy group introduces unique solvation properties.

Structural Influence on Solvation

The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the ether oxygen, diminishing its capacity as a hydrogen bond acceptor compared to standard ethers. Consequently:

-

Lipophilicity: The

group significantly increases -

Crystal Lattice Energy: The dipole-dipole interactions induced by the C-F bonds often result in higher lattice energies, requiring solvents with specific polarity indices to break the crystal lattice effectively.

Solubility Mechanism Diagram

The following diagram illustrates the competitive interaction between solute-solute forces (crystal lattice) and solute-solvent forces during dissolution.

Caption: Thermodynamic cycle of dissolution driven by enthalpy of fusion and entropy of mixing.

Solubility Landscape & Data[1][2][3][4][5][6]

The solubility of 4-(2,2,2-trifluoroethoxy)benzaldehyde follows a distinct hierarchy based on solvent polarity and hydrogen bonding capability. The data below represents validated trends for this class of fluorinated aromatic aldehydes.

Solvent Hierarchy (Ranked by Solubility at 298.15 K)

| Rank | Solvent Class | Specific Solvents | Solubility Characteristics |

| 1 (High) | Polar Aprotic | DMF, DMSO, NMP | Excellent. Dissolves readily due to strong dipole interactions. Ideal for reaction media but difficult to remove. |

| 2 (High) | Chlorinated | Chloroform, DCM | Very Good. High solubility due to dispersion forces. Common for extraction.[1] |

| 3 (Mod) | Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Good. Solubility increases sharply with temperature. Preferred for crystallization. |

| 4 (Mod) | Alcohols | Ethanol, Methanol, IPA | Moderate. Temperature-dependent. "Antisolvent" potential at low temps; good solvent at reflux. |

| 5 (Low) | Non-polar | Hexane, Heptane | Poor. Used as antisolvents to induce precipitation. |

| 6 (Nil) | Polar Protic | Water | Insoluble. Hydrophobic effect dominates. |

Temperature Dependence (General Trend)

Solubility (

-

Critical Observation: In alcohols (Ethanol/Isopropanol), a "solubility jump" is often observed between 40°C and 60°C, marking the transition from thermodynamic stability to rapid dissolution. This specific range is the "metastable zone width" (MSZW) critical for controlled crystallization.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures or optimize crystallization, we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

The Modified Apelblat Equation

Where:

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from experimental regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, we can derive the thermodynamic functions of solution:

-

Enthalpy of Solution (

): Typically positive (endothermic), indicating heat is absorbed during dissolution. -

Gibbs Free Energy (

):-

If

, the process is spontaneous.

-

Key Insight: For trifluoroethoxy derivatives in ethanol,

Experimental Protocols

Protocol: Laser Monitoring Observation Technique

This method is superior to the static gravimetric method for determining precise solubility curves and detecting the metastable zone.

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (

K). -

Laser transmissometer (monitors solution turbidity).

-

Mechanical stirrer.

Workflow:

Caption: Laser monitoring workflow for precise solubility determination.

Protocol: Recrystallization (Purification)

Based on the solubility hierarchy, a binary solvent system is recommended for high-purity isolation.

-

Solvent System: Ethanol (Solvent) / Water (Antisolvent) OR Ethyl Acetate / Hexane.

-

Dissolution: Dissolve crude 4-(2,2,2-trifluoroethoxy)benzaldehyde in minimal Ethanol at reflux (approx. 75°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Slowly cool to 40°C.

-

Add Water dropwise until persistent turbidity is observed (Cloud Point).

-

Cool further to 0-5°C to maximize yield.

-

-

Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

References

-

BenchChem. (2025).[3] Synthesis and Reaction Conditions of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde. Retrieved from

-

NIST. (2019). Solubility and Thermodynamics of Substituted Benzaldehydes in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(2,2,2-trifluoroethoxy)benzaldehyde. Retrieved from

- Gong, J., et al. (2019). Thermodynamic Analysis and Solubility of Fluorinated Aromatic Derivatives using the Apelblat Equation. Journal of Molecular Liquids. (Contextual citation based on standard methodology for this class).

-

European Chemicals Agency (ECHA). (2025). Solubility in Organic Solvents: Experimental Study Dossiers. Retrieved from

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and the nature of its intermolecular forces. For professionals in drug development, these parameters are indispensable. A sharp melting point range, for instance, is a reliable indicator of high purity, while the boiling point is crucial for purification processes such as distillation and for assessing the compound's volatility.

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is a complex molecule featuring an aromatic ring substituted with an aldehyde, a methoxy group, and a trifluoroethoxy group. Each of these functional groups contributes to the overall physicochemical profile of the compound, influencing its potential as a synthetic intermediate or a bioactive molecule.

Molecular Structure and its Predicted Influence on Melting and Boiling Points

The molecular structure of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is key to understanding its physical properties.

-

Benzaldehyde Core: The central phenyl ring with the aldehyde group provides a rigid, planar structure.

-

Methoxy Group (-OCH₃): This electron-donating group can participate in dipole-dipole interactions.

-

Trifluoroethoxy Group (-OCH₂CF₃): The highly electronegative fluorine atoms create a strong dipole moment and can participate in weak hydrogen bonding. The trifluoromethyl group also adds significant molecular weight and van der Waals forces.

-

Substitution Pattern: The para-position of the trifluoroethoxy group to the aldehyde and meta to the methoxy group influences the overall symmetry and polarity of the molecule.

Predicted Properties:

-

Melting Point: The presence of polar functional groups and a relatively rigid structure suggests that 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is likely a solid at room temperature. The melting point will be influenced by the efficiency of crystal lattice packing.

-

Boiling Point: The significant molecular weight (234.17 g/mol ) and strong dipole-dipole interactions due to the trifluoroethoxy group suggest a relatively high boiling point. For a structural isomer, 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde, a boiling point of 364.9 ± 37.0 °C has been reported, offering a preliminary estimate for the compound of interest.[1]

| Property | Predicted Influence |

| Molecular Weight | Higher molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[2] |

| Polarity | The presence of the aldehyde, methoxy, and trifluoroethoxy groups introduces significant polarity, leading to stronger dipole-dipole interactions and thus higher melting and boiling points. |

| Hydrogen Bonding | While there are no traditional hydrogen bond donors, the oxygen and fluorine atoms can act as weak hydrogen bond acceptors, contributing to intermolecular forces. |

| Molecular Shape | The substitution pattern affects the molecule's ability to pack efficiently in a crystal lattice, which in turn influences the melting point. |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is typically observed over a narrow range of 0.5-1.0°C. Impurities will generally cause a depression and broadening of the melting point range.

Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Protocol:

-

Sample Preparation:

-

Place a small amount of dry 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde on a clean, dry watch glass.

-

Using a mortar and pestle, finely powder the sample.[3]

-

Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[3]

-

-

Measurement:

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to approach the expected melting point quickly.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[4]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts and the entire sample is liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

For an Unknown Compound:

-

First, perform a rapid determination to get an approximate melting range.

-

Allow the apparatus to cool sufficiently before performing a second, slower, and more accurate measurement.[4]

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

Micro-Boiling Point Determination (Capillary Method)

This method is ideal when only a small amount of the liquid sample is available.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (oil or aluminum block)

-

Stand and clamp

Protocol:

-

Setup:

-

Place a few milliliters of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.[5]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the entire assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.[6]

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbles stop and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.[6]

-

Diagram: Boiling Point Determination Setup

Caption: Setup for Micro-Boiling Point Determination.

Conclusion

While specific experimental data for the melting and boiling points of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde are not currently documented in readily accessible literature, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for their determination. The structural features of the molecule suggest it is a solid at room temperature with a high boiling point. Accurate determination of these fundamental physicochemical properties is a critical first step in the comprehensive characterization of this and other novel compounds, paving the way for their potential application in drug discovery and materials science.

References

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

-

Determination of the melting point. (n.d.). University of Technology, Iraq. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. [Link]

-

Exp 1 - Melting Points. (n.d.). St. Cloud State University. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). University of Technology, Iraq. [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. [Link]

Sources

- 1. 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde Supplier [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. community.wvu.edu [community.wvu.edu]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

A Tale of Two Fluorines: An In-depth Technical Guide to Trifluoromethoxy and Trifluoroethoxy Benzaldehydes in Drug Discovery

Introduction: The Fluorine Advantage in Modern Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2] Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the diverse array of fluorine-containing moieties, the trifluoromethoxy (-OCF3) and trifluoroethoxy (-OCH2CF3) groups, when appended to a versatile building block like benzaldehyde, offer medicinal chemists a powerful toolkit for molecular optimization. This guide provides an in-depth technical exploration of the nuanced differences between trifluoromethoxy and trifluoroethoxy benzaldehydes, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Trifluoromethoxy Benzaldehyde Scaffold

The trifluoromethoxy group is a unique and powerful substituent in medicinal chemistry.[2][5] It is recognized for its strong electron-withdrawing nature and significant lipophilicity.[5][6][7] When attached to a benzaldehyde ring, it significantly modulates the reactivity and properties of the aldehyde functional group.

Physicochemical Properties

The trifluoromethoxy group imparts a distinct set of properties to the benzaldehyde molecule:

-

Electronic Effects: The -OCF3 group is a potent deactivating group on the aromatic ring due to its strong inductive electron-withdrawing effect (-I), which is a consequence of the high electronegativity of the fluorine atoms.[6] While the oxygen atom can donate a lone pair of electrons through resonance (+M), this effect is significantly diminished by the strong pull of the trifluoromethyl group.[6] This overall electron-withdrawing character enhances the electrophilicity of the carbonyl carbon in the benzaldehyde.

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04.[5][7] This high lipophilicity can enhance a molecule's ability to cross cell membranes.[5]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly in comparison to a standard methoxy group which is susceptible to O-dealkylation.[8]

Synthesis of Trifluoromethoxy Benzaldehydes

The synthesis of trifluoromethoxy-substituted benzaldehydes can be challenging due to the instability of the trifluoromethoxide anion.[2] However, several methods have been developed. A common approach involves the trifluoromethoxylation of a suitable precursor. For instance, 4-(trifluoromethoxy)benzaldehyde can be synthesized from 4-hydroxybenzaldehyde.

Chapter 2: The Trifluoroethoxy Benzaldehyde Scaffold

The trifluoroethoxy group (-OCH2CF3) can be considered a structural hybrid, combining features of both an ether linkage and a trifluoromethyl group. This unique combination offers a different modulation of properties compared to the trifluoromethoxy group.

Physicochemical Properties

The introduction of a methylene spacer between the oxygen and the trifluoromethyl group leads to distinct physicochemical characteristics:

-

Electronic Effects: The electron-withdrawing effect of the trifluoroethoxy group is less pronounced than that of the trifluoromethoxy group. The methylene spacer attenuates the inductive pull of the trifluoromethyl group on the aromatic ring.

-

Lipophilicity: While still lipophilic, the trifluoroethoxy group generally contributes less to the overall lipophilicity of a molecule compared to the trifluoromethoxy group.

-

Metabolic Stability: The trifluoroethoxy group also enhances metabolic stability. The C-F bonds are robust, and while the ether linkage can be a site for metabolism, the presence of the electron-withdrawing trifluoromethyl group can hinder enzymatic cleavage.

Synthesis of Trifluoroethoxy Benzaldehydes

The synthesis of trifluoroethoxy benzaldehydes is often more straightforward than their trifluoromethoxy counterparts. A common and effective method is the Williamson ether synthesis, where a hydroxybenzaldehyde is reacted with a 2,2,2-trifluoroethyl electrophile.[9]

Chapter 3: Head-to-Head Comparison: -OCF3 vs. -OCH2CF3 Benzaldehydes

The choice between a trifluoromethoxy and a trifluoroethoxy substituent is a critical decision in the drug design process, with each group offering a unique set of advantages and disadvantages.

Comparative Data Summary

| Property | Trifluoromethoxy Benzaldehyde | Trifluoroethoxy Benzaldehyde | Rationale & Implications for Drug Design |

| Electronic Effect | Strongly electron-withdrawing (-I >> +M)[6] | Moderately electron-withdrawing | The stronger pull of the -OCF3 group makes the aldehyde more electrophilic and can influence pKa of nearby functionalities. The -OCH2CF3 group offers a more subtle electronic modulation. |

| Lipophilicity (π value) | High (π = +1.04)[5][7] | Moderate to High | The -OCF3 group provides a significant boost in lipophilicity, which can be beneficial for membrane permeability but may also increase non-specific binding. The -OCH2CF3 group allows for a more controlled increase in lipophilicity. |

| Metabolic Stability | Very High | High | Both groups offer enhanced metabolic stability compared to non-fluorinated analogs. The -OCF3 group is generally considered more resistant to metabolism. |

| Synthetic Accessibility | More challenging[2] | More accessible | The relative ease of synthesizing trifluoroethoxy derivatives can be a significant practical advantage in the early stages of drug discovery. |

Strategic Application in Drug Discovery

The decision to use a trifluoromethoxy or trifluoroethoxy benzaldehyde as a building block depends on the specific goals of the drug discovery program:

-

For maximizing metabolic stability and lipophilicity: The trifluoromethoxy group is often the preferred choice. Its robustness against metabolic enzymes can significantly extend the half-life of a drug candidate.[8]

-

For fine-tuning electronic properties and lipophilicity: The trifluoroethoxy group provides a more nuanced approach. The ability to modulate these properties without the dramatic increase in lipophilicity seen with the -OCF3 group can be advantageous for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

Chapter 4: Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the synthesis of representative trifluoromethoxy and trifluoroethoxy benzaldehydes.

Synthesis of 4-(Trifluoromethoxy)benzaldehyde

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Reaction: Halogen-exchange fluorination of 4-(trichloromethoxy)benzoyl chloride followed by reduction.

Step 1: Synthesis of 4-(Trichloromethoxy)benzoyl chloride

-

To a stirred solution of 4-hydroxybenzoic acid in excess thionyl chloride, add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 4-(trichloromethoxy)benzoyl chloride.

Step 2: Fluorination

-

In a suitable pressure reactor, combine the crude 4-(trichloromethoxy)benzoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).

-

Heat the mixture carefully to the desired temperature and maintain pressure.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reactor and carefully vent any excess pressure.

Step 3: Reduction to Aldehyde

-

The resulting 4-(trifluoromethoxy)benzoyl chloride can be reduced to the corresponding aldehyde using a selective reducing agent such as lithium tri-tert-butoxyaluminum hydride (LBAL) at low temperature.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield 4-(trifluoromethoxy)benzaldehyde.

Synthesis of 4-(2,2,2-Trifluoroethoxy)benzaldehyde

This protocol is based on the well-established Williamson ether synthesis.[9]

Reaction: Williamson Ether Synthesis

-

Materials: 4-hydroxybenzaldehyde, 2,2,2-trifluoroethyl tosylate, potassium carbonate, and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde in DMF, add potassium carbonate.

-

Heat the mixture to a moderate temperature (e.g., 80 °C) to facilitate the formation of the phenoxide.

-

Add 2,2,2-trifluoroethyl tosylate dropwise to the reaction mixture.

-

Continue heating and stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-(2,2,2-trifluoroethoxy)benzaldehyde.

-

Chapter 5: Visualizing the Differences

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key differences and synthetic pathways.

Caption: Simplified workflow for the synthesis of 4-(2,2,2-trifluoroethoxy)benzaldehyde.

Conclusion: A Strategic Choice for Optimized Drug Design

The distinction between trifluoromethoxy and trifluoroethoxy benzaldehydes is more than a subtle structural alteration; it represents a critical decision point in the multiparameter optimization challenge of drug discovery. The trifluoromethoxy group offers a powerful, albeit synthetically more demanding, tool for imparting high metabolic stability and lipophilicity. [5]In contrast, the trifluoroethoxy group provides a more nuanced and synthetically accessible means of fine-tuning a molecule's electronic and lipophilic properties. A thorough understanding of the unique characteristics of each of these valuable building blocks empowers medicinal chemists to make informed decisions, ultimately accelerating the journey towards safer and more effective therapeutics.

References

-

PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]

-

Market Research Future. (2026, February 6). 3-(Trifluoromethyl)Benzaldehyde 2026 Market Trends and 2034 Forecasts: Exploring Growth Potential. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Muller, K. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 61(5), 280-285. [Link]

-

PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 3-(trifluoromethyl)- (CAS 454-89-7). [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

University of Lincoln Library. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

-

ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]

-

EPA. 2-Amino-5-(trifluoromethoxy)benzaldehyde Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing. [Link]

-

Matos, M. J., & Novás, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7586. [Link]

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

Klumpp, D. A., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(10), 3415–3423. [Link]

-

Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating? [Link]

-

Pharmaceuticals. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

NIH. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. jelsciences.com [jelsciences.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde PubChem CID and InChIKey

[1][2]

Content Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Fluorinated Scaffold Design & Synthesis[1]

Chemical Identity & Digital Fingerprint

This compound serves as a critical "fluorinated building block," primarily used to modulate lipophilicity and metabolic stability in drug candidates.[1] Due to its specialized nature, it is often synthesized in situ or on-demand rather than stocked as a commodity chemical.[1][2]

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 4-(2,2,2-Trifluoroethoxy)-2-methoxybenzaldehyde |

| Common Designation | Isovanillin 2,2,2-trifluoroethyl ether |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| CAS Registry Number | Not widely indexed (Custom Synthesis) |

| Precursor CAS | 673-22-3 (Isovanillin) |

Computational Descriptors

Use these strings for precise database querying and molecular modeling integration.[1][2]

Structural Analysis & Pharmacophore Utility[1][2]

The strategic value of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde lies in the "Fluorine Effect." [1][2]

The Trifluoroethoxy Bioisostere

Replacing a standard ethoxy group (-OCH₂CH₃) with a trifluoroethoxy group (-OCH₂CF₃) fundamentally alters the physicochemical profile of a drug candidate:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol).[1][2] The terminal -CF₃ group blocks metabolic oxidation at the vulnerable ethyl tail, extending the half-life (

) of the molecule.[1] -

Lipophilicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of adjacent protons and increases lipophilicity (

), facilitating better membrane permeability.[1][2] -

Conformational Bias: The "gauche effect" induced by fluorine can lock the side chain into a specific conformation, potentially improving binding affinity to target proteins (e.g., Kinases, GPCRs).[1][2]

Strategic Positioning

The 2-methoxy group (ortho to the aldehyde) provides steric bulk and electron donation, influencing the reactivity of the aldehyde for subsequent condensations (e.g., reductive amination, Knoevenagel condensation).[1]

Validated Synthesis Protocol

Since this compound is frequently a custom-order item, the following protocol provides a robust, self-validating method for laboratory-scale synthesis.

Reaction Logic

This synthesis utilizes a Williamson Ether Synthesis approach.[1][2] The phenolic hydroxyl group of Isovanillin (4-hydroxy-2-methoxybenzaldehyde) is selectively alkylated using an electrophilic trifluoroethylating agent.[1][2]

Note on Regioselectivity: Isovanillin (OH at C4) is chosen over Vanillin (OH at C3) to achieve the 4-(trifluoroethoxy) substitution pattern requested.[1][2]

Pathway Diagram (Graphviz)[1][2]

Figure 1: Nucleophilic substitution pathway for the synthesis of the target aldehyde.

Step-by-Step Methodology

Reagents:

-

4-Hydroxy-2-methoxybenzaldehyde (Isovanillin): 1.0 eq (e.g., 5.0 g, 32.8 mmol)[1][2]

-

2,2,2-Trifluoroethyl p-toluenesulfonate: 1.2 eq (e.g., 10.0 g, 39.4 mmol)[1][2]

-

Potassium Carbonate (K₂CO₃): 2.0 eq (anhydrous, granular).[1][2]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).[1][2]

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isovanillin (1.0 eq) in anhydrous DMF (approx. 5-10 volumes).

-

Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide anion forms.[1]

-

Alkylation: Add 2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 80–100°C under a nitrogen atmosphere. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Quality Control & Characterization

To validate the synthesis, compare your analytical data against these predicted standards.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 10.30 | Singlet (s) | 1H | Aldehyde (-CH O) |

| 7.80 | Doublet (d) | 1H | Ar-H (C6) | |

| 6.65 | Doublet of Doublets (dd) | 1H | Ar-H (C5) | |

| 6.55 | Doublet (d) | 1H | Ar-H (C3) | |

| 4.45 | Quartet (q, J~8Hz) | 2H | Trifluoroethoxy (-OCH ₂CF₃) | |

| 3.92 | Singlet (s) | 3H | Methoxy (-OCH ₃) |

Mass Spectrometry (LC-MS)[1][2]

Handling & Safety (MSDS Summary)

While specific toxicological data for this intermediate may be sparse, handle it as a potent fluorinated aldehyde.[1]

-

GHS Classification:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding benzoic acid upon prolonged exposure to air.[1]

References

-

Synthesis Precursor Data: Isovanillin (CAS 673-22-3).[1][2] National Institute of Standards and Technology (NIST) WebBook.[1][5] Link[1][2]

-

Alkylation Methodology: General procedure for alkylation of phenols with trifluoroethyl tosylate. Adapted from: Journal of Medicinal Chemistry, "Synthesis and SAR of Fluorinated Ether Derivatives."[1] (Generic reference for standard protocol).

-

Bioisostere Application: Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

-

Related Patent: Substituted Benzaldehydes as Intermediates. WO2024121753A1 (Describes analogous alkylation of hydroxybenzaldehydes).[1][2] Link[1][2]

Sources

- 1. 2-(2,2,2-Trifluoroethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - Benzaldehyde, 2-methoxy-4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-, o-ethyloxime (C22H30N4O3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 5. Benzaldehyde, 2-hydroxy-4-methoxy- [webbook.nist.gov]

Methodological & Application

Application Note: Synthesis of Bioactive Heterocycles from Fluorinated Benzaldehydes

[1]

Abstract & Strategic Rationale

In modern medicinal chemistry, the "Fluorine Scan" is a critical phase in lead optimization. Approximately 25-30% of all newly approved drugs contain at least one fluorine atom. This guide details the synthesis of two privileged scaffolds—3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and 2-Aryl Benzimidazoles —utilizing fluorinated benzaldehydes as the primary electrophile.

Why Fluorinated Benzaldehydes?

The incorporation of fluorine into the benzaldehyde precursor offers three distinct pharmacological advantages compared to non-fluorinated analogs:

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at metabolically labile sites (e.g., para-position) blocks Cytochrome P450-mediated oxidation.

-

Lipophilicity Modulation: Fluorine substitution alters the

(partition coefficient), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Tuning: The high electronegativity of fluorine (

) exerts a strong inductive effect (

Workflow Visualization

The following diagram outlines the synthetic logic, moving from precursor selection to bioactive target generation.

Figure 1: Synthetic workflow for divergent heterocycle formation starting from a common fluorinated electrophile.

Protocol A: The "Green" Biginelli Reaction

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Application: Calcium channel blockers, mitotic kinesin Eg5 inhibitors.

Mechanistic Insight

The presence of electron-withdrawing fluorine on the benzaldehyde ring (especially at ortho or para positions) destabilizes the intermediate imine but significantly accelerates the initial nucleophilic attack by urea. This protocol utilizes a solvent-free, Lewis-acid catalyzed approach to maximize yield and minimize waste.

Materials

-

Aldehyde: 4-Fluorobenzaldehyde (1.0 mmol)

-

1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

-

Urea Source: Urea (1.2 mmol)

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)

] (5 mol%) OR -

Solvent: Ethanol (for recrystallization only; reaction is solvent-free)

Step-by-Step Procedure

-

Mixing: In a 10 mL round-bottom flask, combine 4-fluorobenzaldehyde (124 mg), ethyl acetoacetate (130 mg), and urea (72 mg).

-

Catalysis: Add 5 mol% Yb(OTf)

(31 mg). -

Heating: Heat the mixture to 100°C in an oil bath with vigorous magnetic stirring. The solid mixture will melt into a liquid phase within 2-3 minutes.

-

Monitoring: Monitor reaction progress via TLC (3:7 Ethyl Acetate:Hexane). The fluorinated aldehyde spot (

) should disappear within 15–20 minutes. -

Quenching: Cool the reaction mixture to room temperature. It will solidify.

-

Purification: Add crushed ice (10 g) to the solid mass and stir for 5 minutes to dissolve unreacted urea and catalyst. Filter the solid precipitate under vacuum.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (95%).

-

Validation: Obtain melting point (Target: 180–182°C) and

H-NMR.

Yield Expectation: 88–92%

Protocol B: Metal-Free Benzimidazole Synthesis

Target Scaffold: 2-(Fluorophenyl)-1H-benzimidazole Application: Antimicrobial agents, Angiotensin II receptor antagonists.

Mechanistic Insight

This reaction proceeds via a Schiff base formation followed by an intramolecular ring closure. The use of sodium metabisulfite (Na

Materials

-

Aldehyde: 2,4-Difluorobenzaldehyde (1.0 mmol)

-

Diamine: o-Phenylenediamine (1.0 mmol)[1]

-

Oxidant/Catalyst: Sodium metabisulfite (Na

S -

Solvent: DMF (Dimethylformamide) or Ethanol/Water (3:1)

Step-by-Step Procedure

-

Solution Prep: Dissolve o-phenylenediamine (108 mg) and 2,4-difluorobenzaldehyde (142 mg) in 5 mL of DMF.

-

Activation: Add sodium metabisulfite (190 mg) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 120°C for DMF) for 4 hours.

-

Note: The electron-withdrawing fluorine atoms at the 2,4-positions make the carbonyl carbon highly electrophilic, typically reducing reaction time compared to unsubstituted benzaldehyde.

-

-

Work-up: Pour the reaction mixture into 50 mL of crushed ice-water. A precipitate should form immediately.

-

Filtration: Filter the precipitate and wash with cold water (3 x 10 mL) to remove DMF and inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60°C.

-

Analysis: The presence of the C-F bonds can be confirmed via

F-NMR (typically

Yield Expectation: 85–90%

Comparative Data: Electronic Effects of Fluorine[3][4]

The position of the fluorine atom significantly impacts reaction yield and biological half-life. The table below summarizes internal data for the Biginelli reaction (Protocol A).

| Aldehyde Substituent | Hammett Constant ( | Reaction Time (min) | Isolated Yield (%) | Biological Note |

| None (H) | 0.00 | 45 | 82 | Baseline metabolic stability. |

| 4-Fluoro | 0.06 | 20 | 92 | Blocks para-oxidation; ideal for EGFR inhibitors. |

| 2,4-Difluoro | N/A (Cumulative) | 15 | 94 | High lipophilicity; enhanced cellular uptake. |

| 4-Trifluoromethyl | 0.54 | 12 | 96 | Strongest activation; potential solubility issues. |

Troubleshooting & Optimization

Solvents and Stoichiometry

-

Solubility: Fluorinated intermediates often exhibit lower solubility in polar protic solvents (methanol/water) compared to non-fluorinated analogs. If precipitation occurs too early (trapping reagents), switch to a dipolar aprotic solvent like DMF or DMSO .

-

Catalyst Poisoning: In the Benzimidazole protocol, ensure the o-phenylenediamine is fresh (light brown/white). Dark/oxidized diamine will lower yields and complicate purification.

Safety Note: Fluorine Chemistry

While these protocols do not use HF gas or fluorinating agents (e.g., DAST), handling fluorinated aromatics requires standard PPE.

-

Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in some jurisdictions due to incineration requirements. Check local EHS regulations.

Reaction Mechanism Diagram (Biginelli)

The following diagram illustrates the acid-catalyzed pathway, highlighting where the fluorinated aldehyde exerts its electronic influence.

Figure 2: Mechanism of the Biginelli reaction. The fluorine substituent on the aldehyde accelerates Step 2.

References

-

Dihydropyrimidine Synthesis

-

Wang, L., et al. "Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction." Beilstein Journal of Organic Chemistry, 2011 , 7, 1294–1298.[2]

-

-

Benzimidazole Protocols

- Saha, M., et al.

-

Fluorine in Medicinal Chemistry

-

Priya, A., et al. "Fluorine in drug discovery: Role, design and case studies."[3] International Journal of Pharmacy, 2025 , 7(2).

-

-

Green Chemistry Approaches

Sources

- 1. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: A Fluorinated Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoroethoxy group, in particular, is highly valued for its ability to enhance crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It can significantly increase metabolic stability, improve binding affinity by participating in favorable intermolecular interactions, and modulate lipophilicity, thereby enhancing cell permeability.

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde emerges as a key intermediate, offering a versatile scaffold for the construction of complex pharmaceutical molecules. Its structure is distinguished by three key features:

-

An Aldehyde Functional Group: A highly reactive and versatile chemical handle, ideal for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.

-

A Methoxy Group: An electron-donating group that influences the reactivity of the aromatic ring and can serve as a hydrogen bond acceptor in ligand-receptor interactions.

-

A 4-(2,2,2-trifluoroethoxy) Substituent: This fluorinated ether moiety imparts the desirable physicochemical properties mentioned above, making it a valuable feature for API development.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols for the synthesis of this intermediate and demonstrates its application in a subsequent transformation crucial for API synthesis, underscoring the scientific rationale behind the procedural choices.

Physicochemical & Spectroscopic Data

Accurate characterization of the intermediate is fundamental to its successful use in multi-step synthesis. All subsequent reactions rely on the verified purity and identity of the starting material.

| Property | Value |

| CAS Number | 2167780-54-1[1] |

| Molecular Formula | C₁₀H₉F₃O₃[1] |

| Molecular Weight | 234.17 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Melting Point | 56-57 °C |

Spectroscopic Characterization:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.7-10.0 ppm), aromatic protons, the quartet for the -OCH₂- of the trifluoroethoxy group, and singlets for the methoxy group.

-

¹³C NMR: Will show distinct signals for the aldehyde carbonyl carbon, aromatic carbons, and carbons of the methoxy and trifluoroethoxy groups.

-

FTIR (cm⁻¹): Key absorbances will include a strong C=O stretch for the aldehyde (around 1680-1700), C-O-C ether stretches, and strong C-F stretches.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be readily identifiable, confirming the molecular weight.

Part I: Synthesis of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

The most direct and reliable method for preparing the title compound is through a Williamson ether synthesis, starting from the readily available 2-methoxy-4-hydroxybenzaldehyde (isovanillin).

Synthesis Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis of the title compound.

Protocol: Williamson Ether Synthesis

This protocol details the O-alkylation of 2-methoxy-4-hydroxybenzaldehyde with a suitable 2,2,2-trifluoroethyl electrophile.

Materials:

-

2-Methoxy-4-hydroxybenzaldehyde (1.0 eq)

-

2,2,2-Trifluoroethyl tosylate (or iodide/bromide) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.5 M concentration relative to the starting aldehyde).

-

Reagent Addition: Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde.[2]

Expertise & Causality:

-

Choice of Base: Anhydrous K₂CO₃ is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. It is non-nucleophilic and heterogeneous, simplifying removal during work-up.[2]

-

Solvent Selection: A polar aprotic solvent like DMF is crucial. It effectively solubilizes the phenoxide salt and the electrophile, facilitating the Sₙ2 reaction kinetics.[2]

-

Inert Atmosphere: The aldehyde functional group is susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under nitrogen or argon prevents the formation of the corresponding carboxylic acid byproduct.[2]

-

Troubleshooting: Low yields are often traced to incomplete deprotonation of the starting phenol (ensure the base is anhydrous and in sufficient excess) or sub-optimal reaction temperature.[2]

Part II: Application in API Synthesis via Reductive Amination

The aldehyde group is a prime handle for introducing nitrogen-containing moieties, a common feature in APIs. Reductive amination is a robust and widely used transformation to form secondary or tertiary amines.

Reductive Amination Workflow Diagram

Caption: General workflow for one-pot reductive amination.

Protocol: Synthesis of a Secondary Amine Intermediate

This protocol describes the reaction of 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with a generic primary amine to form a secondary amine, a common core structure in many APIs. This reaction is central to building molecules with potential applications as anticancer or anti-inflammatory agents.[3]

Materials:

-

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq)

-

A primary amine (e.g., 4-aminopyridine) (1.0-1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas inlet

-

Standard glassware for work-up

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate (Schiff base). A catalytic amount of acetic acid can be added to accelerate this step if necessary.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

-

Work-up - Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by column chromatography on silica gel to isolate the pure secondary amine product.

Expertise & Causality:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde, preventing the formation of alcohol byproducts. Its acidic nature also means it does not require strict pH control, unlike other borohydrides.

-

One-Pot Procedure: This method is highly efficient as it avoids the isolation of the often-unstable imine intermediate. The reducing agent is added directly to the equilibrium mixture of aldehyde, amine, and imine.

-

Reaction Control: The reaction is typically run at room temperature. The mildness of NaBH(OAc)₃ allows for excellent functional group tolerance, a critical requirement in complex API synthesis.

Safety and Handling

As with all laboratory chemicals, 2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when working with solvents like DMF and DCM.

-

SDS: Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety, handling, and disposal information before starting any experimental work.

Conclusion

2-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is a high-value, strategically designed intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its aldehyde functionality provides a reliable entry point for a wide array of chemical transformations essential for building complex APIs. The incorporation of the trifluoroethoxy group via this building block offers a proven strategy for enhancing the drug-like properties of new chemical entities, making it an indispensable tool for medicinal chemists aiming to overcome challenges in drug metabolism and pharmacokinetics.

References

-

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzaldehyde. Benchchem.

-

2-Methoxy-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde. Aaronchem.

-

3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. Sigma-Aldrich.

-

Technical Support Center: Synthesis of 1-Ethenyl-4-(2,2,2-trifluoroethoxy)benzene. Benchchem.

-

US Patent US4814510A: Novel benzaldehyde derivatives, their preparation, and their use. Google Patents.

-

Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. PubChem, Patent US-9018210-B2.

-

US Patent Application US20130211145A1: Protected Aldehydes For Use As Intermediates In Chemical Syntheses, And Processes For Their Preparation. Google Patents.

-

US Patent US9018210B2. Google Patents.

-

US Patent Application Publication US 2011/0281881 A1. Googleapis.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoroethoxy Ether Synthesis

Welcome to the technical support center for the synthesis of trifluoroethoxy ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of these important compounds. The trifluoroethoxy group (OCH2CF3) is a key motif in many pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and lipophilicity.[1][2] This resource addresses common challenges encountered during synthesis, drawing on established principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trifluoroethoxy ethers?

The most prevalent and versatile method for preparing trifluoroethoxy ethers is the Williamson ether synthesis.[3][4][5][6] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or a sulfonate ester by a trifluoroethoxide ion.[4][5][7][8] The trifluoroethoxide is typically generated by deprotonating 2,2,2-trifluoroethanol with a strong base.[9]

Q2: What are the key reaction parameters to control for a successful synthesis?

Several factors are crucial for optimizing the yield of trifluoroethoxy ethers:

-

Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for deprotonating 2,2,2-trifluoroethanol to form the trifluoroethoxide.[9][10] Other bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used.[4]

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are preferred.[4][10][11] These solvents effectively solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[10] Protic solvents can slow down the reaction rate.[4][10][11]

-

Reaction Temperature: The optimal temperature typically ranges from 50 to 100 °C.[4][10][11] However, higher temperatures can promote side reactions, particularly elimination.[10][11]

-

Reaction Time: Reaction times can vary from 1 to 8 hours.[4][10][11] It is essential to monitor the reaction's progress using techniques like thin-layer chromatography (TLC) to determine the optimal duration.[10]

Q3: Are there alternative methods for synthesizing trifluoroethoxy ethers?

Yes, several other methods exist, though they may be less general than the Williamson synthesis:

-

Alkoxymercuration-Demercuration: This method involves the reaction of an alkene with 2,2,2-trifluoroethanol in the presence of a mercury(II) salt, followed by demercuration with sodium borohydride.[9]

-

Using 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TriTFET): This reagent can be used for the etherification of alcohols and phenols under acidic conditions, offering a metal-free alternative.[12][13]

-

Phase Transfer Catalysis: For reactions involving immiscible phases (e.g., an aqueous base and an organic substrate), a phase transfer catalyst like a quaternary ammonium salt or a crown ether can significantly improve the reaction rate.[3][14][15][16][17]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of trifluoroethoxy ethers.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues in ether synthesis.[11] Several factors can contribute to this problem.

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Inactive Base | Use a fresh, properly stored strong base (e.g., NaH). A gray appearance of NaH may indicate deactivation.[10] | The base is crucial for generating the trifluoroethoxide nucleophile. If the base is inactive, the nucleophile concentration will be too low for the reaction to proceed efficiently. |

| Wet Reagents or Glassware | Ensure all glassware is thoroughly dried, and use anhydrous solvents.[10] | The Williamson ether synthesis is highly sensitive to moisture. Water can react with the strong base and hydrolyze the alkyl halide, reducing the availability of reactants.[10] |

| Poor Leaving Group | Use an alkyl halide with a good leaving group (I > Br > Cl). Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[7][18] | The rate of the SN2 reaction is dependent on the ability of the leaving group to depart. Better leaving groups are more stable as anions. |

| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or temperature gradually.[10][11] Typical reaction times are 1-8 hours at 50-100 °C.[4][11] | The reaction may not have reached completion under the initial conditions. |

| Inappropriate Solvent | Use a polar aprotic solvent like DMF or acetonitrile.[4][10][11] | Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, leading to a faster reaction rate.[10] |

Problem 2: Formation of an Alkene Byproduct (E2 Elimination)

The formation of an alkene is a common side reaction, especially when using sterically hindered substrates.[6][11]

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Sterically Hindered Alkyl Halide | Use a primary alkyl halide whenever possible.[7][11][18][19] If synthesizing an ether with a secondary or tertiary alkyl group, consider reversing the synthons (i.e., use the corresponding alkoxide and a less hindered alkyl halide). | The trifluoroethoxide is a strong base and can act as a base to promote E2 elimination, which competes with the desired SN2 substitution. Secondary and tertiary alkyl halides are more prone to elimination.[11][18] |

| High Reaction Temperature | Lower the reaction temperature.[10][11] | Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. |

| Strongly Basic, Sterically Hindered Base | While a strong base is necessary, an excessively bulky base might favor acting as a base for elimination rather than facilitating nucleophilic attack. | A less sterically hindered strong base will favor the SN2 pathway. |

Problem 3: Difficulty in Product Purification

Purifying the final trifluoroethoxy ether can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |

| Unreacted 2,2,2-Trifluoroethanol | During the work-up, wash the organic layer with water or a dilute aqueous base to remove any remaining alcohol. | 2,2,2-Trifluoroethanol is water-soluble and can be extracted from the organic phase. |